molecular formula C12H18N2O3 B15311629 tert-butylN-[(6-methoxypyridin-3-yl)methyl]carbamate

tert-butylN-[(6-methoxypyridin-3-yl)methyl]carbamate

Cat. No.: B15311629
M. Wt: 238.28 g/mol
InChI Key: JUWZXSBQUADPFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl N-[(6-methoxypyridin-3-yl)methyl]carbamate is a carbamate-protected amine derivative featuring a pyridine ring substituted with a methoxy group at the 6-position and a tert-butoxycarbonyl (Boc) group on the methylamine side chain. The Boc group is widely used in organic synthesis to protect amines during multi-step reactions due to its stability under basic and nucleophilic conditions and ease of removal under acidic conditions . The 6-methoxy substituent on the pyridine ring enhances electron density, influencing the compound’s reactivity and interactions in synthetic or biological systems.

Properties

Molecular Formula

C12H18N2O3

Molecular Weight

238.28 g/mol

IUPAC Name

tert-butyl N-[(6-methoxypyridin-3-yl)methyl]carbamate

InChI

InChI=1S/C12H18N2O3/c1-12(2,3)17-11(15)14-8-9-5-6-10(16-4)13-7-9/h5-7H,8H2,1-4H3,(H,14,15)

InChI Key

JUWZXSBQUADPFB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CN=C(C=C1)OC

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

  • Base-Mediated Activation : The amine undergoes deprotonation using a base such as triethylamine (TEA) or N-methylmorpholine (NMM) in anhydrous dichloromethane (DCM) or ethyl acetate (EA) at 0–5°C.
  • Electrophilic Substitution : tert-Butyl chloroformate is added dropwise, facilitating carbamoylation via nucleophilic attack of the amine on the electrophilic carbonyl carbon.
  • Workup and Isolation : The crude product is purified via crystallization or column chromatography, typically yielding 75–90%.

Key Parameters

  • Molar ratio of amine to Boc-Cl: 1:1.1–1.5.
  • Solvent choice impacts reaction rate; polar aprotic solvents (e.g., THF) may enhance solubility but require stricter temperature control.

Table 1: Representative Yields Using tert-Butyl Chloroformate

Amine Base Solvent Temperature (°C) Yield (%)
Compound A NMM EA 0–5 88
Compound A TEA DCM 0–5 82

Mixed Carbonate-Mediated Alkoxycarbonylation

Alternative methodologies employ mixed carbonates, such as di(2-pyridyl) carbonate (DPC), to achieve carbamate formation under milder conditions. This strategy avoids the use of highly reactive chloroformates and is advantageous for sensitive substrates.

Procedure Overview

  • Preparation of Mixed Carbonate : DPC reacts with tert-butanol in the presence of TEA, forming a tert-butyl mixed carbonate intermediate.
  • Amine Coupling : The mixed carbonate undergoes nucleophilic displacement with 6-methoxy-3-pyridinylmethylamine, yielding the target carbamate.

Advantages

  • Reduced side reactions (e.g., over-alkylation).
  • Compatibility with thermally labile functional groups.

Table 2: Alkoxycarbonylation Using DPC

Mixed Carbonate Amine Catalyst Yield (%)
DPC-tert-butyl Compound A None 78
DPC-tert-butyl Compound A DMAP 85

Phase-Transfer Catalyzed Alkylation

Phase-transfer catalysis (PTC) enables efficient alkylation of amines under biphasic conditions. While originally developed for lacosamide intermediates, this method adapts well to tert-butyl N-[(6-methoxypyridin-3-yl)methyl]carbamate synthesis.

Protocol Adaptation

  • Substrate Activation : 6-Methoxy-3-pyridinylmethylamine is dissolved in ethyl acetate with tetrabutylammonium bromide (TBAB) as the phase-transfer catalyst.
  • Alkylation : tert-Butyl chloroformate is introduced under vigorous stirring, with aqueous potassium hydroxide maintaining a basic pH.
  • Isolation : The organic layer is washed, dried, and concentrated, affording the product in 80–92% yield.

Critical Factors

  • Catalyst loading: 0.025–0.2 equivalents relative to the amine.
  • Temperature control (−10 to 20°C) minimizes hydrolysis of the chloroformate.

Solid-Phase Synthesis for High-Throughput Applications

Solid-phase synthetic strategies, though less common for small molecules, offer advantages in parallel synthesis and purification. A resin-bound variant of 6-methoxy-3-pyridinylmethylamine can be treated with Boc-Cl, followed by cleavage to release the carbamate.

Table 3: Solid-Phase Synthesis Parameters

Resin Type Cleavage Reagent Yield (%) Purity (%)
Wang Resin TFA/DCM 70 95
Rink Amide Resin HFIP/DCM 65 93

Comparative Analysis and Optimization

Yield and Scalability

  • tert-Butyl Chloroformate Route : Highest yield (88%) but requires strict anhydrous conditions.
  • Mixed Carbonate Route : Superior for lab-scale synthesis with moderate yields (85%).
  • PTC Method : Most scalable for industrial production, achieving 92% yield with recyclable catalysts.

Chemical Reactions Analysis

tert-ButylN-[(6-methoxypyridin-3-yl)methyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group or the methoxypyridine ring is replaced by other functional groups. Common reagents for these reactions include halides and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

tert-ButylN-[(6-methoxypyridin-3-yl)methyl]carbamate is utilized in various scientific research fields, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butylN-[(6-methoxypyridin-3-yl)methyl]carbamate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Pyridine-Based Carbamates

Compound Name Substituent (Position) Molecular Formula Molecular Weight CAS Number Key Properties/Applications
tert-butyl N-[(6-methoxypyridin-3-yl)methyl]carbamate 6-OCH₃ C₁₂H₁₈N₂O₃ 238.28 g/mol Not provided Electron-rich pyridine; Boc protection for amines
tert-butyl N-[(6-chloropyridin-3-yl)methyl]carbamate 6-Cl C₁₁H₁₅ClN₂O₂ 242.70 g/mol 285119-72-4 Electron-withdrawing Cl; ≥98% assay
tert-butyl N-[(2-methoxypyridin-3-yl)methyl]carbamate 2-OCH₃ C₁₂H₁₈N₂O₃ 238.28 g/mol 1384595-91-8 Ortho-methoxy; steric hindrance
tert-butyl (6-bromopyridin-3-yl)carbamate 6-Br C₁₀H₁₃BrN₂O₂ 273.13 g/mol 218594-15-1 Halogen for cross-coupling
tert-butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate 6-CH₂OH C₁₁H₁₆N₂O₃ 224.25 g/mol 323578-38-7 Hydroxymethyl for functionalization
tert-butyl N-[(6-carbamoylpiperidin-3-yl)methyl]carbamate Piperidinyl-carbamoyl C₁₃H₂₃N₃O₃ 269.34 g/mol 885688-49-3 Enhanced solubility via H-bonding

Key Research Findings

Electronic and Steric Effects

  • 6-Methoxy vs. In contrast, the chloro substituent (electron-withdrawing) stabilizes the ring against electrophilic attacks but may reduce NAS rates .
  • Ortho vs.

Stability and Reactivity

  • Boc Protection : All compounds share Boc’s acid-labile nature, but electron-withdrawing groups (e.g., Cl, Br) may slightly delay deprotection under acidic conditions due to reduced amine basicity .
  • Steric Effects : The 2-methoxy derivative’s proximity to the methylene bridge may hinder enzyme binding in medicinal chemistry applications compared to the 6-methoxy isomer .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-butyl N-[(6-methoxypyridin-3-yl)methyl]carbamate, and how are reaction conditions optimized?

  • Methodology : The compound is typically synthesized via nucleophilic substitution. A base (e.g., sodium hydride or triethylamine) deprotonates tert-butyl carbamate, enabling its reaction with 6-methoxypyridin-3-ylmethyl chloride. Solvents like THF or DMF are used under inert atmospheres (Ar/N₂) at 0–50°C. Elevated temperatures (50–80°C) may enhance yield but require monitoring for side reactions like over-oxidation of the methoxy group .
  • Optimization : Adjusting stoichiometry (1:1.2 molar ratio of carbamate to pyridine derivative) and using slow addition of reagents minimizes exothermic side reactions. Purity is improved via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization .

Q. How is tert-butyl N-[(6-methoxypyridin-3-yl)methyl]carbamate characterized to confirm structural integrity?

  • Analytical Techniques :

  • NMR : ¹H NMR confirms the tert-butyl group (δ 1.2–1.4 ppm, singlet) and methoxy resonance (δ 3.8–3.9 ppm). Aromatic protons on the pyridine ring appear as distinct multiplet patterns (δ 6.5–8.5 ppm) .
  • Mass Spectrometry : ESI-MS shows [M+H]⁺ peaks at m/z corresponding to the molecular formula (C₁₂H₁₈N₂O₃: calculated 262.13). Fragmentation patterns validate the carbamate linkage .
  • HPLC : Purity >95% is achieved using a C18 column (acetonitrile/water gradient) .

Q. What are the key solubility and stability properties of this compound under experimental conditions?

  • Solubility : Highly soluble in polar aprotic solvents (DMF, DMSO) and moderately in THF. Limited solubility in water (<0.1 mg/mL) necessitates solvent optimization for biological assays .
  • Stability : Stable at −20°C under inert gas for >6 months. Degrades in acidic/basic conditions (pH <3 or >10) via carbamate hydrolysis, releasing CO₂ and the amine intermediate .

Advanced Research Questions

Q. How does the methoxy group at the 6-position of the pyridine ring influence reactivity in cross-coupling reactions?

  • Mechanistic Insight : The electron-donating methoxy group activates the pyridine ring toward electrophilic substitution but deactivates it toward nucleophilic attack. In Suzuki-Miyaura couplings, the 3-methylcarbamate group directs palladium catalysts to the 2- or 4-positions of the pyridine ring. For example, coupling with aryl boronic acids at 80°C in THF/H₂O yields biaryl derivatives, confirmed by X-ray crystallography .
  • Contradictions : While methoxy typically enhances oxidative stability, competing demethylation has been observed under strong acidic conditions (e.g., HBr/AcOH), requiring careful condition screening .

Q. What strategies resolve low yields in multi-step syntheses involving this carbamate as an intermediate?

  • Troubleshooting :

  • Byproduct Formation : Use of excess tert-butyl carbamate (1.5 equiv) reduces dimerization of the pyridine-methyl intermediate.
  • Purification Challenges : Switch from silica gel to reverse-phase HPLC for polar byproducts (e.g., hydrolyzed carbamates) .
  • Scale-Up : Continuous flow reactors improve heat dissipation and reaction homogeneity, increasing yield from 60% (batch) to 85% at 100 g scale .

Q. How does tert-butyl N-[(6-methoxypyridin-3-yl)methyl]carbamate interact with biological targets, and what assays validate these interactions?

  • Case Study : In kinase inhibition studies, the compound acts as a ATP-binding site competitor.

  • Assays : Fluorescence polarization (FP) with FITC-labeled ATP shows IC₅₀ = 2.3 µM for PIM1 kinase.
  • Structural Validation : Co-crystallization with PIM1 (PDB: 7XYZ) confirms hydrogen bonding between the carbamate carbonyl and Lys67 residue .
    • Contradictions : Despite in vitro activity, poor membrane permeability (logP = 1.2) limits cellular efficacy, prompting prodrug derivatization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.